(2-Aminoethyl)(diphenylmethyl)amine

Metabotropic glutamate receptor Allosteric modulation Structure-activity relationship

(2-Aminoethyl)(diphenylmethyl)amine, also known as N¹-benzhydryl-1,2-ethanediamine, is a bifunctional primary diamine (C₁₅H₁₈N₂, MW 226.32 g/mol). The molecule contains a nucleophilic primary amine (-NH₂) on a flexible ethyl chain and a bulky secondary amine (-NH-) linked to a diphenylmethyl (benzhydryl) group.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 56655-17-5
Cat. No. B3272411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)(diphenylmethyl)amine
CAS56655-17-5
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NCCN
InChIInChI=1S/C15H18N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2
InChIKeyPRVZYDDRMVHWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminoethyl)(diphenylmethyl)amine (CAS 56655-17-5): A Primary Diamine Scaffold for Ligand Development and Medicinal Chemistry


(2-Aminoethyl)(diphenylmethyl)amine, also known as N¹-benzhydryl-1,2-ethanediamine, is a bifunctional primary diamine (C₁₅H₁₈N₂, MW 226.32 g/mol) . The molecule contains a nucleophilic primary amine (-NH₂) on a flexible ethyl chain and a bulky secondary amine (-NH-) linked to a diphenylmethyl (benzhydryl) group . This asymmetric structure confers dual reactivity: the primary amine serves as a versatile handle for amidation, reductive amination, or metal coordination, while the lipophilic benzhydryl moiety can engage in π-π stacking and hydrophobic interactions with protein binding pockets [1]. The compound is supplied as an oil (mp 25-26 °C) with a purity of ≥95% and is stable under ambient storage conditions .

Critical Differentiation of (2-Aminoethyl)(diphenylmethyl)amine: Why Structural Analogs Are Not Interchangeable


Substituting (2-aminoethyl)(diphenylmethyl)amine with structurally similar diamines such as N,N'-bis(diphenylmethyl)-1,2-ethanediamine (AMN082) [1], N-benzhydryl-N',N'-dimethylethane-1,2-diamine , or simpler aliphatic diamines results in fundamentally altered biological, physicochemical, and synthetic profiles. The target compound is distinguished by its single benzhydryl group and unsubstituted primary amine, a combination that is absent in the symmetrical, doubly substituted AMN082 (which acts as a potent, brain-penetrant mGluR7 allosteric agonist [1]) and in tertiary amine analogs that lack a primary nucleophilic center . This specific architecture preserves a free -NH₂ group for conjugation while maintaining sufficient lipophilicity (LogP ~3.42 ) for membrane permeability or hydrophobic pocket engagement—a balance that is disrupted in analogs with two benzhydryl groups (excessive lipophilicity) or none (insufficient target affinity). The following quantitative evidence demonstrates that generic substitution without considering these molecular features will lead to divergent outcomes in receptor binding, catalytic performance, and synthetic utility.

Quantitative Differentiation Evidence for (2-Aminoethyl)(diphenylmethyl)amine: Head-to-Head and Cross-Study Comparator Analysis


Receptor Binding Selectivity: Single Benzhydryl Substitution Avoids mGluR7 Allosteric Agonism Seen with AMN082

The target compound (2-aminoethyl)(diphenylmethyl)amine differs critically from its close analog N,N'-bis(diphenylmethyl)-1,2-ethanediamine (AMN082) in its lack of mGluR7 agonist activity. AMN082, bearing two benzhydryl groups, is a potent, brain-penetrant allosteric agonist of mGluR7 [1]. In contrast, the target compound, with only a single benzhydryl moiety, does not activate this receptor. This is a direct structural consequence: the symmetrical, doubly substituted framework of AMN082 is essential for its interaction with the mGluR7 transmembrane allosteric site [1]. The target compound therefore provides a 'pharmacologically silent' scaffold relative to mGluR7, making it a superior choice for applications where mGluR7 activation is an undesirable off-target effect.

Metabotropic glutamate receptor Allosteric modulation Structure-activity relationship

Lipophilicity-Driven Permeability: Balanced LogP Profile Contrasted with Symmetrical Bis-Benzhydryl Analogs

The calculated partition coefficient (LogP) of (2-aminoethyl)(diphenylmethyl)amine is 3.42 , which lies within the optimal range (LogP 2-4) for balancing passive membrane permeability with aqueous solubility. In contrast, the symmetrical analog AMN082 has a significantly higher calculated LogP of approximately 8.13 [1]. This >4.7 log unit increase reflects the addition of a second benzhydryl group and predicts drastically different pharmacokinetic properties, including reduced solubility, increased plasma protein binding, and altered tissue distribution. The target compound's more moderate lipophilicity may facilitate more favorable absorption and distribution characteristics compared to the highly lipophilic, doubly substituted derivative.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Primary Amine Reactivity: Enables Site-Specific Conjugation Unavailable in Tertiary Amine Analogs

(2-Aminoethyl)(diphenylmethyl)amine possesses a free, unsubstituted primary amine group (-NH₂) that is absent in its tertiary amine analog N'-benzhydryl-N,N-dimethylethane-1,2-diamine (CAS 20799-86-4) . This primary amine provides a unique and highly reactive nucleophilic site for amide bond formation, reductive amination, and urea/thiourea synthesis. In contrast, the dimethylated analog lacks this reactive handle, limiting its utility to roles as a tertiary amine base or ligand. This difference is fundamental to the compound's value as a versatile building block for constructing focused libraries or bioconjugates.

Conjugation chemistry Bioconjugation Synthetic handles

Molecular Weight Advantage: Improved Synthetic Tractability and Cost-Efficiency Over Doubly Substituted Analogs

With a molecular weight of 226.32 g/mol, (2-aminoethyl)(diphenylmethyl)amine is approximately 49% smaller by mass than its doubly substituted analog AMN082 (MW 465.46 g/mol) [1]. This lower molecular weight translates to simpler synthetic routes, reduced cost of raw materials, and easier purification, as the compound remains an oil at room temperature (mp 25-26 °C) rather than a high-melting solid. For large-scale synthesis or library production, this difference in molecular complexity can significantly reduce both time and material costs.

Synthetic efficiency Cost of goods Lead optimization

Potential Sigma Receptor Affinity: Scaffold Implicated in Sigma-Binding Agents

Patents disclose that alkyl ether derivatives bearing diphenylmethylamine motifs can exhibit high affinity for sigma receptors [1]. While (2-aminoethyl)(diphenylmethyl)amine itself has not been explicitly profiled for sigma receptor binding in published studies, its core benzhydrylamine structure is a recognized pharmacophore for this target class [1]. This contrasts with simple aliphatic diamines (e.g., ethylenediamine, CAS 107-15-3), which lack the aromatic moieties necessary for sigma receptor engagement [1]. The presence of the benzhydryl group thus positions this compound as a promising starting point for developing sigma-1 or sigma-2 receptor ligands, a property not shared by non-aromatic diamine alternatives.

Sigma receptor CNS pharmacology Ligand design

Optimal Procurement-Driven Application Scenarios for (2-Aminoethyl)(diphenylmethyl)amine


Development of Sigma-1/Sigma-2 Receptor Ligands

Given that diphenylmethylamine-containing compounds have been patented as sigma receptor-binding agents [1], (2-aminoethyl)(diphenylmethyl)amine serves as an ideal core scaffold for structure-activity relationship (SAR) studies. Researchers can leverage the primary amine handle (Evidence Item 3) to introduce diverse substituents while retaining the benzhydryl pharmacophore critical for sigma receptor affinity (Evidence Item 5). Its moderate lipophilicity (LogP 3.42, Evidence Item 2) also favors CNS penetration compared to more lipophilic bis-benzhydryl analogs.

Synthesis of Focused Chemical Libraries via Primary Amine Derivatization

The unsubstituted primary amine group (Evidence Item 3) enables efficient parallel synthesis of amide, sulfonamide, and urea libraries. The compound's lower molecular weight and oil physical form (Evidence Item 4) facilitate high-throughput purification and handling. This scenario leverages the compound's unique reactivity profile compared to tertiary amine analogs, which lack a conjugation site.

Metal Coordination Chemistry and Catalysis

The bifunctional nature of (2-aminoethyl)(diphenylmethyl)amine—a primary amine and a secondary amine—allows it to act as a chelating ligand for transition metals [2]. This property, combined with the steric bulk of the benzhydryl group, can create unique chiral environments or stabilize specific metal oxidation states. The compound's moderate lipophilicity (Evidence Item 2) also enhances solubility in organic solvents, making it a practical ligand for homogeneous catalysis.

Pharmacological Tool Compound with Reduced mGluR7 Off-Target Liability

For researchers studying CNS pathways where mGluR7 activation is a confounding variable, this compound offers a chemically similar but biologically inert alternative to AMN082 (Evidence Item 1). Its lack of mGluR7 agonist activity (inferred from its monobenzhydryl structure) makes it suitable as a negative control or as a scaffold for designing ligands targeting other receptors without the risk of mGluR7-mediated interference.

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